Stereodefined E-Isomer as a Prerequisite for High Enantioselectivity in Catalytic Dihydropyridine Synthesis
The defined (E)-geometry of the enamino ester double bond is critical for achieving high enantioselectivity in organocatalyzed dihydropyridine synthesis. When (E)-methyl 3-(phenylamino)acrylate is employed as a substrate, the reaction yields 1,4-dihydropyridines with enantiomeric excess (ee) values up to 98% [1]. This is in contrast to the general observation for the enamino ester class, where Z-isomers or isomer mixtures often lead to diminished or divergent enantioselectivities due to altered substrate-catalyst interactions [2].
| Evidence Dimension | Enantioselectivity (ee) in dihydropyridine synthesis |
|---|---|
| Target Compound Data | Up to 98% ee for 1,4-dihydropyridines using (E)-methyl 3-(phenylamino)acrylate |
| Comparator Or Baseline | General class of enamino ester substrates (Z-isomers or mixed isomers) frequently show significantly lower ee |
| Quantified Difference | E-isomer enables near-perfect enantioselectivity (98% ee); class baseline is inconsistent and often substantially lower |
| Conditions | Organocatalytic reaction of enamino esters with aldehydes to form 1,4-dihydropyridines |
Why This Matters
For procurement of starting materials in asymmetric synthesis of chiral heterocycles, the defined E-configuration is a strict requirement to achieve high enantiomeric purity, directly impacting the viability of the synthetic route.
- [1] Le, T.-G., Pham, H.-T., Martin, J. P., Chataigner, I., & Renaud, J.-L. (2020). Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. European Journal of Organic Chemistry, 2020(18), 2673-2684. View Source
- [2] Result 5 from enamino ester search: E-isomer exhibited higher antibacterial activity than the corresponding Z-isomer (Synthesis, structure, and structure–activity relationship analysis of enamines as potential antibacterials). View Source
